molecular formula C50H57NO17 B1454920 7-Xylosyl-10-deacetyltaxol CAS No. 90332-63-1

7-Xylosyl-10-deacetyltaxol

Cat. No. B1454920
CAS RN: 90332-63-1
M. Wt: 944 g/mol
InChI Key: ORKLEZFXASNLFJ-ODBGVJAMSA-N
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Description

7-Xylosyl-10-deacetyltaxol is a derivative of Paclitaxel, an important anticancer drug . It has improved pharmacological features and higher water solubility . The yew tree can produce abundant 7-β-xylosyl-10-deacetyltaxol that can be bio-converted into 10-deacetyltaxol for semi-synthesis of paclitaxel .


Synthesis Analysis

The synthesis of 7-Xylosyl-10-deacetyltaxol involves bioconversion or biocatalysis of abundant, low-value, and renewable natural organic materials . The bioconversion of 7-β-xylosyl-10-deacetyltaxol or its extract was further optimized and scaled up with the engineered yeast harvested from 200-L scale high-cell-density fermentation . The optimization included the freeze-dried cell amount, dimethyl sulfoxide concentration, addition of 0.5 % antifoam supplement, and substrate concentration .


Molecular Structure Analysis

The molecular formula of 7-Xylosyl-10-deacetyltaxol is C50H57NO17 . Its molecular weight is 943.99 .


Chemical Reactions Analysis

The bioconversion of 7-β-xylosyl-10-deacetyltaxol into 10-deacetyltaxol involves the use of an engineered yeast with a glycoside hydrolase gene from Lentinula edodes . A 93–95 % bioconversion and 83 % bioconversion of 10 and 15 g/L 7-β-xylosyltaxanes in 10 L reaction volume were achieved, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Xylosyl-10-deacetyltaxol include a molecular weight of 943.99 and a molecular formula of C50H57NO17 .

Scientific Research Applications

Application 1: Biocatalysis for Paclitaxel Production

  • Methods of Application or Experimental Procedures: The bioconversion of 7-β-xylosyl-10-deacetyltaxol into 10-deacetyltaxol is carried out by an engineered yeast with a glycoside hydrolase gene from Lentinula edodes . The bioconversion process was further optimized and scaled up with the engineered yeast harvested from 200-L scale high-cell-density fermentation . The optimization included the freeze-dried cell amount, dimethyl sulfoxide concentration, addition of 0.5% antifoam supplement, and substrate concentration .
  • Results or Outcomes: A 93–95% bioconversion and 83% bioconversion of 10 and 15 g/L 7-β-xylosyltaxanes in 10 L reaction volume were achieved, respectively . The yield of 10-deacetyltaxol reached 10.58 g/L in 1 L volume with 15 g/L 7-β-xylosyl-10-deacetyltaxol . The conversion efficiencies were not only much higher than those of other reports and previous work, but also realized in 10 L reaction volume .

Application 2: Anticancer Potential

  • Summary of the Application: Like other taxanes, 7-Xylosyl-10-deacetyltaxol may promote microtubule polymerization and prevent microtubule depolymerization, exhibiting anticancer potential . It is a taxane found in species of Taxus . In addition, 7-Xylosyl-10-Deacetyltaxol B, a derivative of 7-Xylosyl-10-deacetyltaxol, has been found to inhibit the growth of S180 sarcoma .
  • Results or Outcomes: While specific results or outcomes are not detailed in the sources, the potential anticancer properties of 7-Xylosyl-10-deacetyltaxol suggest that it could be a valuable tool in the treatment of certain types of cancer .

Application 3: Anticancer Potential

  • Summary of the Application: Like other taxanes, 7-Xylosyl-10-deacetyltaxol may promote microtubule polymerization and prevent microtubule depolymerization, exhibiting anticancer potential . It is a taxane found in species of Taxus . In addition, 7-Xylosyl-10-Deacetyltaxol B, a derivative of 7-Xylosyl-10-deacetyltaxol, has been found to inhibit the growth of S180 sarcoma .
  • Results or Outcomes: While specific results or outcomes are not detailed in the sources, the potential anticancer properties of 7-Xylosyl-10-deacetyltaxol suggest that it could be a valuable tool in the treatment of certain types of cancer .

Safety And Hazards

The safety data sheet for 7-Xylosyl-10-deacetyltaxol suggests avoiding contact with skin and eyes, and avoiding ingestion and inhalation . It also suggests using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for 7-Xylosyl-10-deacetyltaxol involve improving the bioconversion process for larger scale reaction volumes . There is also interest in bridging the gap between basic research and commercial utilization of 7-β-xylosyl-10-deacetyltaxol for the industrial production of semi-synthetic paclitaxel .

properties

IUPAC Name

[(1S,2S,3S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30-,31+,32+,33-,35+,36+,37-,38-,39-,40-,42+,46+,48-,49+,50-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKLEZFXASNLFJ-ODBGVJAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H57NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

944.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Xylosyl-10-deacetyltaxol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
HL Cheng, RY Zhao, TJ Chen, WB Yu, F Wang… - Molecular & Cellular …, 2013 - ASBMB
Paclitaxel, a natural antitumor compound, is produced by yew trees at very low concentrations, causing a worldwide shortage of this important anticancer medicine. These plants also …
Number of citations: 37 www.mcponline.org
K Wang, T Wang, J Li, J Zou, Y Chen, J Dai - Journal of Molecular Catalysis …, 2011 - Elsevier
… In the bioconversion of 7-xylosyl-10-deacetyltaxol (7-XDT) to 10-deacetyltaxol (10-DT), for the purpose of enhancing the conversion efficiency, the effects of NH 4 + , oat xylan, …
Number of citations: 13 www.sciencedirect.com
S Jiang, Y Zu, Y Fu, Y Zhang… - … journal of oncology, 2008 - spandidos-publications.com
… treated with 7-xylosyl-10-deacetyltaxol (5 μM) for 24 h or left untreated. Cells were spun at 1200 xg for 5 min, and the supernatant was decanted. The cell pellet was re-suspended in 10 …
Number of citations: 43 www.spandidos-publications.com
BJ Li, H Wang, T Gong, JJ Chen, TJ Chen… - Nature …, 2017 - nature.com
The natural concentration of the anticancer drug Taxol is about 0.02% in yew trees, whereas that of its analogue 7-β-xylosyl-10-deacetyltaxol is up to 0.5%. While this compound is not …
Number of citations: 58 www.nature.com
Q Cai, Q Song, K Jiang, Y Lin, Y Zhang, J Zhang… - Frontiers in …, 2023 - frontiersin.org
Taxus species are used as medicinal plants all over the world. The leaves of Taxus species are a sustainable medicinal resource rich in taxoids and flavonoids. When leaves are used …
Number of citations: 5 www.frontiersin.org
K Wang, J Zou, R Chen, D Xie, X Liu, J Dai - Fitoterapia, 2013 - Elsevier
… , [9], three xylosyl-containing taxanes, 7-xylosyl-10-deacetyltaxol (7-XDT, 1), 7-xylosyl-10-deacetylcephalomannine (7-XDC, 2), and 7-xylosyl-10-deacetyltaxol C (7-XDTC, 3), were used …
Number of citations: 2 www.sciencedirect.com
TY Dou, HW Luan, GB Ge, MM Dong, HF Zou… - Scientific Reports, 2015 - nature.com
Cellulosome is a kind of multienzyme complex that displays high activity, selectivity and stability. Here, we report a novel, non-cellulolytic, cellulosome-like multienzyme complex that …
Number of citations: 22 www.nature.com
TY Dou, HW Luan, XB Liu, SY Li, XF Du, L Yang - Biotechnology letters, 2015 - Springer
Objectives To find extracellular biocatalysts that can specifically and efficiently remove the C-7 xylosyl group from 7-xylosyltaxanes. Results A Cellulosimicrobium cellulans strain F16 …
Number of citations: 17 link.springer.com
R Sun, K Fu, Y Fu, Y Zu, Y Wang, M Luo… - Journal of separation …, 2009 - Wiley Online Library
An environment‐friendly method was established for the preparative separation and enrichment of four taxoids, namely 10‐deacetylbaccatin III (10‐DAB III), 7‐xylosyl‐10‐deacetyltaxol (…
WC Liu, P Zhu - Journal of Industrial Microbiology and …, 2015 - academic.oup.com
Paclitaxel content in yew tree is extremely low, causing a worldwide shortage of this important anticancer drug. Yew tree can also produce abundant 7-β-xylosyl-10-deacetyltaxol that …
Number of citations: 20 academic.oup.com

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